molecular formula C11H13N3OS2 B14876572 N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide

N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide

Cat. No.: B14876572
M. Wt: 267.4 g/mol
InChI Key: VWQKZGPCXSOLFJ-UHFFFAOYSA-N
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Description

N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide typically involves the formation of the thiazole ring followed by the introduction of the cyanide and cyclopentylthio groups. One possible synthetic route could involve the reaction of 2-aminothiazole with a suitable cyanating agent to introduce the cyanide group. This intermediate can then be reacted with cyclopentylthiol and an appropriate acylating agent to form the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the cyanide group could play crucial roles in binding to the target, while the cyclopentylthio group might influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyanothiazol-2-yl)-2-(cyclohexylthio)acetamide
  • N-(5-cyanothiazol-2-yl)-2-(phenylthio)acetamide
  • N-(5-cyanothiazol-2-yl)-2-(methylthio)acetamide

Uniqueness

N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide is unique due to the presence of the cyclopentylthio group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-2-cyclopentylsulfanylacetamide

InChI

InChI=1S/C11H13N3OS2/c12-5-9-6-13-11(17-9)14-10(15)7-16-8-3-1-2-4-8/h6,8H,1-4,7H2,(H,13,14,15)

InChI Key

VWQKZGPCXSOLFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=NC=C(S2)C#N

Origin of Product

United States

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